molecular formula C15H20ClNO3 B15341693 4H-1-Benzopyran-4-one, 8-((dimethylamino)methyl)-7-methoxy-2,3-dimethyl-, hydrochloride CAS No. 38035-28-8

4H-1-Benzopyran-4-one, 8-((dimethylamino)methyl)-7-methoxy-2,3-dimethyl-, hydrochloride

Cat. No.: B15341693
CAS No.: 38035-28-8
M. Wt: 297.78 g/mol
InChI Key: ZWGHUIKEIAHGCZ-UHFFFAOYSA-N
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Description

(7-Methoxy-2,3-dimethyl-4-oxochromen-8-yl)methyl-dimethylazaniumchloride is a synthetic organic compound known for its unique structural features and potential applications in various fields. This compound belongs to the chromenone family, characterized by a chromenone core structure with various substituents that enhance its chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (7-Methoxy-2,3-dimethyl-4-oxochromen-8-yl)methyl-dimethylazaniumchloride typically involves the following steps:

  • Formation of the Chromenone Core:

    • Starting with a suitable phenol derivative, such as 2,3-dimethylphenol.
    • The phenol undergoes a Friedel-Crafts acylation with an appropriate acyl chloride to form the chromenone core.
    • Reaction conditions: Anhydrous aluminum chloride as a catalyst, dichloromethane as a solvent, and a temperature of around 0-5°C.
  • Methoxylation:

    • The chromenone core is then methoxylated using dimethyl sulfate or methyl iodide in the presence of a base like potassium carbonate.
    • Reaction conditions: Reflux temperature, typically around 80-90°C.
  • Quaternization:

    • The final step involves the quaternization of the chromenone derivative with dimethylamine and methyl chloride to form the dimethylazanium chloride salt.
    • Reaction conditions: Room temperature, in a polar solvent like ethanol or methanol.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, with optimizations for yield and purity. The process involves:

  • Use of continuous flow reactors for better control over reaction conditions.
  • Implementation of high-throughput purification techniques such as crystallization and chromatography.
  • Adherence to Good Manufacturing Practices (GMP) to ensure product quality and safety.

Chemical Reactions Analysis

Types of Reactions: (7-Methoxy-2,3-dimethyl-4-oxochromen-8-yl)methyl-dimethylazaniumchloride undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The chromenone core can be reduced to a chromanol derivative.

    Substitution: The dimethylazanium group can be substituted with other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.

    Substitution: Nucleophiles like sodium azide or thiols in polar solvents.

Major Products:

    Oxidation: Formation of 7-hydroxy-2,3-dimethyl-4-oxochromen-8-yl)methyl-dimethylazaniumchloride.

    Reduction: Formation of 7-methoxy-2,3-dimethylchromanol.

    Substitution: Formation of various substituted chromenone derivatives.

Scientific Research Applications

(7-Methoxy-2,3-dimethyl-4-oxochromen-8-yl)methyl-dimethylazaniumchloride has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor due to its structural similarity to natural substrates.

    Medicine: Explored for its potential anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials with specific optical properties.

Mechanism of Action

The mechanism of action of (7-Methoxy-2,3-dimethyl-4-oxochromen-8-yl)methyl-dimethylazaniumchloride involves:

    Molecular Targets: It interacts with specific enzymes and receptors, inhibiting their activity.

    Pathways Involved: The compound can modulate signaling pathways related to inflammation and cell proliferation.

Comparison with Similar Compounds

    (7-Methoxy-4-methylchromen-2-one): Similar chromenone structure but lacks the dimethylazanium group.

    (7-Hydroxy-2,3-dimethyl-4-oxochromen-8-yl)methyl-dimethylazaniumchloride: Similar structure but with a hydroxyl group instead of a methoxy group.

Uniqueness:

  • The presence of both methoxy and dimethylazanium groups in (7-Methoxy-2,3-dimethyl-4-oxochromen-8-yl)methyl-dimethylazaniumchloride enhances its solubility and reactivity, making it more versatile in various applications compared to its analogs.

This detailed overview provides a comprehensive understanding of (7-Methoxy-2,3-dimethyl-4-oxochromen-8-yl)methyl-dimethylazaniumchloride, covering its synthesis, reactions, applications, and unique features

Properties

CAS No.

38035-28-8

Molecular Formula

C15H20ClNO3

Molecular Weight

297.78 g/mol

IUPAC Name

(7-methoxy-2,3-dimethyl-4-oxochromen-8-yl)methyl-dimethylazanium;chloride

InChI

InChI=1S/C15H19NO3.ClH/c1-9-10(2)19-15-11(14(9)17)6-7-13(18-5)12(15)8-16(3)4;/h6-7H,8H2,1-5H3;1H

InChI Key

ZWGHUIKEIAHGCZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(OC2=C(C1=O)C=CC(=C2C[NH+](C)C)OC)C.[Cl-]

Origin of Product

United States

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